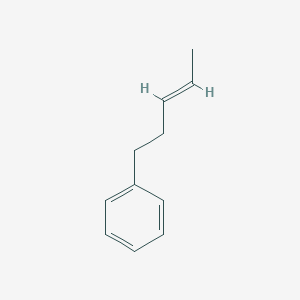

5-Phenyl-2-pentene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-2-pentene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

5-Phenyl-2-pentene serves as an important intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : It can be utilized to create complex molecules with potential therapeutic effects. Similar phenyl-substituted alkenes have been investigated for anti-inflammatory and anticancer properties, suggesting that derivatives of this compound may also exhibit pharmacological activity.

- Fragrances : The compound is noted for its aromatic qualities, making it a candidate for use in perfume formulations. Its derivatives can enhance floral notes in fragrances, particularly rose scents .

- Agrochemicals : The unique structure allows it to be used as a building block in the synthesis of agrochemical products, which are essential for agricultural applications.

Materials Science

In materials science, this compound is utilized in producing polymers and resins. Its reactivity enables it to participate in polymerization processes, contributing to advancements in materials technology. The compound's electrophilic character enhances its reactivity towards electrophilic addition reactions, making it suitable for creating novel materials with specific properties.

While research on the biological activity of this compound is limited, studies on structurally similar compounds suggest potential therapeutic applications:

- Anti-Cancer Properties : Phenyl-substituted alkenes have shown promise in cancer research. The presence of the phenyl group may enhance interactions with biological targets involved in cancer progression .

- Pharmacological Investigations : Compounds related to this compound are being explored for their effects on serotonin receptors (5-HT), which are implicated in various psychiatric conditions such as anxiety and depression .

Comparison Table of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Styrene | Vinyl group instead of pentene chain | Widely used in polymer production |

| 1-Methylcyclopropene | Cyclopropane ring with methyl substitution | Used in agriculture for delaying fruit ripening |

| 4-Pentenal | Contains an aldehyde functional group | Important in organic synthesis |

| Phenylacetylene | Alkyne structure | Significant reactivity due to triple bond |

Propriétés

IUPAC Name |

[(E)-pent-3-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXIHKLBZUKOLW-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881231 |

Source

|

| Record name | (3E)-3-Penten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-23-9 |

Source

|

| Record name | (3E)-3-Penten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.